molecular formula C2H4O3<br>HOCH2COOH<br>C2H4O3 B6592874 Glycolic acid CAS No. 26124-68-5

Glycolic acid

Cat. No. B6592874
CAS RN: 26124-68-5
M. Wt: 76.05 g/mol
InChI Key: AEMRFAOFKBGASW-UHFFFAOYSA-N
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Description

Glycolic acid, also known as hydroxyacetic acid or 2-hydroxyethanoic acid, is a colorless, odorless, and hygroscopic crystalline solid1. It is highly soluble in water and is also soluble in ether, alcohols, acetone, and acetic acid1. It is an alpha-hydroxy acid that has antibacterial, antioxidant, keratolytic, and anti-inflammatory properties2. It is functionally related to acetic acid and is slightly stronger than it3. The salts or esters of glycolic acid are called glycolates1.



Synthesis Analysis

Glycolic acid can be synthesized in various ways. The predominant approaches use a catalyzed reaction of formaldehyde with synthesis gas (carbonylation of formaldehyde), for its low cost4. Other methods include the reaction of chloroacetic acid with sodium hydroxide followed by re-acidification, and the electrolytic reduction of oxalic acid3.



Molecular Structure Analysis

Glycolic acid is a small organic molecule, consisting of two carbon atoms, four hydrogen atoms, and three oxygen atoms5. It has a molecular formula of C2H4O3, an average mass of 76.051 Da, and a monoisotopic mass of 76.016045 Da5.



Chemical Reactions Analysis

Glycolic acid reacts with lactic acid to form PLGA using ring-opening co-polymerization3. It also participates in the esterification reaction, which is one of the most promising alternatives through reactive distillation6. This technique allows simultaneously the recovery of carboxylic acids and the elimination of most parts of the water6.



Physical And Chemical Properties Analysis

Glycolic acid is a colorless, odorless solid at room temperature, with a melting point of 75 °C and it decomposes at high temperatures9. It is highly soluble in water and is also soluble in ether, alcohols, acetone, and acetic acid3.


Scientific Research Applications

Skin Rejuvenation and Collagen Production

Glycolic acid has been extensively studied for its role in skin rejuvenation, particularly in the context of photoaging and wrinkles. Research has shown that glycolic acid can stimulate collagen production in human skin fibroblast cultures. This effect explains some of the positive clinical benefits observed with glycolic acid use in dermatology, such as improved skin texture and reduced appearance of wrinkles (Moy, Howe, & Moy, 1996).

Chemical Manufacturing and Green Chemistry

Glycolic acid is also significant in chemical manufacturing and green chemistry. It has applications as a cleaning agent and chemical intermediate. Notably, research has explored the sustainable production of glycolate from glycerol, using gold and palladium nanoparticles as catalysts. This method represents a shift towards more environmentally friendly processes in chemical synthesis (Sankar et al., 2009).

Bioproduction from Renewable Resources

The bioproduction of glycolic acid from renewable resources is another area of active research. Innovative methods have been developed to produce glycolic acid microbially, offering a more sustainable and potentially less toxic alternative to traditional chemical synthesis. These advancements are significant in meeting the demand for bio-sourced products (Lachaux et al., 2019).

Drug Delivery Systems

In pharmaceuticals, glycolic acid derivatives like poly(lactic-co-glycolic acid) (PLGA) have been widely utilized in drug delivery systems. PLGA's biocompatibility and biodegradability make it an ideal material for controlled drug release applications. This technology has seen successful commercial use and continues to evolve with new manufacturing methods (Qi et al., 2018).

Tissue Engineering and Biomedical Applications

PLGA, a co-polymer of glycolic acid, has been instrumental in tissue engineering and other biomedical applications. It is FDA-approved for use in humans due to its biocompatibility and tailored degradation rate. PLGA-based materials have been utilized in various applications including bone tissue engineering, demonstrating the versatility of glycolic acid derivatives in the biomedical field (Gentile et al., 2014).

Safety And Hazards

Glycolic acid can cause irritation and burns to the skin and eyes10. Inhalation is irritating to the mucous membrane and upper respiratory. In extreme cases, severe irritation and burns may result10. It is considered hazardous by the 2012 OSHA Hazard Communication Standard11.


properties

IUPAC Name

2-hydroxyacetic acid
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InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)
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InChI Key

AEMRFAOFKBGASW-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)O
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Molecular Formula

Record name HYDROXYACETIC ACID
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Related CAS

26124-68-5, Array
Record name Glycolic acid polymer
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Record name Hydroxyacetic acid
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DSSTOX Substance ID

DTXSID0025363
Record name Glycolic acid
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Molecular Weight

76.05 g/mol
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Physical Description

Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC], Solid, COLOURLESS HYGROSCOPIC CRYSTALS.
Record name Glycolic acid
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Boiling Point

100 °C, BP: decomposes
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Solubility

Soluble in ethanol, ethyl ether, Soluble in methanol, acetone, acetic acid, Solubility in water: very good
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Density

1.49 at 25 °C/4 °C, Relative density (water = 1): 1.49
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Vapor Density

Relative vapor density (air = 1): 2.6
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Vapor Pressure

0.02 [mmHg], 2.0X10-2 mm Hg at 25 °C (extrapolated)
Record name Glycolic acid
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Mechanism of Action

Ethylene glycol toxicity results from its metabolism to glycolic acid and other toxic metabolites. The accumulation of glycolate and the elimination kinetics of ethylene glycol and its metabolites are not well understood, so studies with male Sprague-Dawley rats and mixed breed dogs have been carried out. Ethylene glycol was administered by gavage to rats and dogs which were placed in metabolic cages for urine and blood sample collection at timed intervals. The peak plasma level of ethylene glycol occurred at 2 hr after dosing and that of glycolate between 4-6 hr. The rate of ethylene glycol elimination was somewhat faster in rats with a half-life of 1.7 hr compared to 3.4 hr in dogs. The maximum plasma level of glycolate was greater in rats although the pattern of accumulation was similar to that in dogs. Glycolate disappeared from the plasma at the same time as ethylene glycol, suggesting a slower rate of elimination of the metabolite than that of ethylene glycol. Renal excretion of ethylene glycol was an important route for its elimination accounting for 20-30% of the dose. Renal excretion of glycolate represented about 5% of the dose. Ethylene glycol induced an immediate, but short lived diuresis compared to that in control rats. Minimal clinical effects (mild acidosis with no sedation) were noted at these doses of ethylene glycol (1-2 g/kg) in both rats and dogs. The results indicate that the toxicokinetics of ethylene glycol and glycolate were similar in both species., The effect of 0.35 to 0.8 mmol/kg glycolic acid and 1.0 to 4.4 mmol/kg sodium glycolate on cyclopropane-epinephrine induced cardiac arrhythmias was examined using dogs. Doses of 0.35 to 0.5 mmol/kg glycolic acid increased the duration of arrhythmias in the 13 dogs tested, whereas doses >0.5 mmol/kg decreased or totally eliminated the arrhythmias in each of 11 dogs. Depression was observed for many of the dogs at higher doses. Sodium glycolate was much less effective in decreasing the arrhythmias, with 3 mmol/kg being required and its action being transient.
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Product Name

Glycolic Acid

Color/Form

Colorless, translucent solid, Solid glycolic acid forms colorless, monoclinic, prismatic crystals., Orthorhombic needles from water; leaves from diethyl ether

CAS RN

79-14-1, 26124-68-5
Record name Glycolic acid
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Record name Hydroxyacetic acid
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Record name GLYCOLIC ACID
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Record name Glycolic acid
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Melting Point

78-80 °C (alpha-modification); 63 °C (beta-modification, metastable), MP: 79.5 °C, 75 - 80 °C, 80 °C
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Synthesis routes and methods I

Procedure details

2.4 g of sodium hydride (60% suspension in oil) are added to a solution of all the amount of 1-benzyl-3-hydroxymethylindazole obtained as described above, in 70 ml of tetrahydrofuran and the reaction mixture is heated to reflux under a stream of an inert gas (nitrogen). A solution of 3.5 g of bromoacetic acid in 40 ml of tetrahydrofuran is then added and the reaction mixture is refluxed for 90 minutes. After cooling, the reaction mixture is worked out in a standard manner and acidified. The resulting product is recrystallized from isopropanol. The ether of 1-benzyl-3-hydroxymethylindazole with glycolic acid is thus obtained (Compound I, R=R'=R"'=H), m.p. 136°-138° C.
Quantity
2.4 g
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3.5 g
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40 mL
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70 mL
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solvent
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Synthesis routes and methods II

Procedure details

Maltose monohydrate (0.10g, 0.28 mmoles) was dissolved in 0.16M sodium hydroxide solution (5 ml, 0.8 mmoles) and 30% hydrogen peroxide (40 1, 0.37 mmoles) was added. The mixture was heated at 70° C. for 24 hours to produce (S)-3,4-dihydroxybutanoic acid and glycolic acid in the reaction mixture which can be separated by liquid chromatographic techniques if necessary or desired.
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Maltose monohydrate
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0.1 g
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5 mL
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0.37 mmol
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Synthesis routes and methods III

Procedure details

Cationic poly(lactic acid, glycolic acid) microcarriers (cPLGA) were prepared as follows. 0.875 g of poly (D,L-lactide-co-glycolide) 50:50 polymer (Boehringer Mannheim, Indianapolis, Ind.) with an intrinsic viscosity of 0.41 dl/g (0.1%, chloroform, 25° C.) was dissolved in 7.875 g of methylene chloride at 10% w/w concentration, along with 0.3 g of DOTAP. The clear organic phase was then emulsified into 500 ml of PVA aqueous solution (0.35% w/v) by homogenization at 4000 rpm for 30 minutes at room temperature using a laboratory mixer (Silverson L4R, Silverson Instruments). System temperature was then raised to 40° C. by circulating hot water through the jacket of the mixing vessel. Simultaneously, the stirring rate was reduced to 1500 rpm, and these conditions were maintained for 2 hours to extract and evaporate methylene chloride. The microsphere suspension was allowed to cool down to room temperature with the help of circulating cold water.
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0.875 g
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0.3 g
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Synthesis routes and methods IV

Procedure details

Quantity
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reactant
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Name
COC(=O)Nc1nc2ccccc2n1C(=O)O
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reactant
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Extracted from reaction SMILES
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reactant
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Extracted from reaction SMILES
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reactant
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Synthesis routes and methods V

Procedure details

Use of a hydrophobic solvent for extraction of the carboxylic acid from the hydrolyzed mixture is necessary if the carboxylic acid and aqueous glycolic acid does not phase separate and may be helpful to improve the separation even if not required to form two phases. In a second embodiment of the invention as set forth in FIG. 2, Carbon Monoxide Stream 1, Aqueous Formaldehyde Stream 2, and Valeric Acid Stream 3 are fed to Hydrocarboxylation Reactor 50 which comprises a fixed bed, solid catalyst (not shown). The Effluent Stream 4 comprises the esters of glycolic and valeric acid including 2-valeryloxyacetic acid. Effluent Stream 4 and Water Stream 8 are fed to Hydrolyzer 55. Hydrolyzer 55 is operated at sufficient temperature, pressure, and residence time to produce Hydrolyzed Mixture Stream 9 comprising glycolic acid, valeric acid, and water. Hydrolyzed Mixture Stream 9 is separated into two phases in Decanter 65. The organic phase is recycled to Hydrocarboxylation Reactor 50 as Valeric Acid Stream 3. Aqueous Glycolic Acid Stream 12 exits Decanter 65 and is fed, along with First Ethylene Glycol Stream 13 to Esterification Unit 80. Water Stream 14 and Glycolate Ester Oligomer Stream 15 exit Esterification Unit 80. Glycolate Ester Oligomer Stream 15 is hydrogenated using Hydrogen Stream 16 in Hydrogenation Unit 90. Hydrogenation Unit 90 produces Second Ethylene Glycol Stream 17 which can be split into Ethylene Glycol Product Stream 18 and First Ethylene Glycol Stream 13 which is recycled to Esterification Unit 80.
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esters
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Name
2-valeryloxyacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycolic acid
Reactant of Route 2
Glycolic acid
Reactant of Route 3
Glycolic acid
Reactant of Route 4
Glycolic acid
Reactant of Route 5
Glycolic acid
Reactant of Route 6
Glycolic acid

Citations

For This Compound
186,000
Citations
J Sharad - Clinical, cosmetic and investigational dermatology, 2013 - Taylor & Francis
… Glycolic acid peel is the most common alpha-hydroxy acid … This review talks about various studies of glycolic acid peels for … Depth of the glycolic acid peel depends on the concentration …
Number of citations: 195 www.tandfonline.com
CMIN WANG, CLI HUANG, CT SINDY HU… - Dermatologic …, 1997 - Wiley Online Library
… In this study, we used the serial glycolic acid peels with glycolic acid home care products to treat acne patients. We believe the therapeutic effect and the rapid improvement on acne and …
Number of citations: 170 onlinelibrary.wiley.com
M van de Weert, WE Hennink, W Jiskoot - Pharmaceutical research, 2000 - Springer
… of D,L-lactic and glycolic acid (poly(D,L-lactic-co-glycolic acid), PLGA). These copolymers … , amongst others, on the lactic acid/glycolic acid ratio, molecular weight, and microparticle …
Number of citations: 884 link.springer.com
KJ Jem, B Tan - Advanced Industrial and Engineering Polymer …, 2020 - Elsevier
… At industrial scales, glycolic acid is mainly produced from petrochemical … glycolic acid from formaldehyde and carbon monoxide using acidic catalyst, for its low cost [19,20]. Glycolic acid …
Number of citations: 403 www.sciencedirect.com
L Lu, CA Garcia, AG Mikos - … : An Official Journal of The Society …, 1999 - Wiley Online Library
This study was designed to investigate the in vitro degradation of thin poly(DL‐lactic‐co‐glycolic acid) (PLGA) films for applications in retinal pigment epithelium transplantation and …
Number of citations: 477 onlinelibrary.wiley.com
E Swider, O Koshkina, J Tel, LJ Cruz, IJM de Vries… - Acta biomaterialia, 2018 - Elsevier
… PLGA is a linear copolymer with lactic and glycolic acid repeat units, which can be … PLGA can be synthesized by direct polycondensation of lactic and glycolic acid, which usually results …
Number of citations: 282 www.sciencedirect.com
WPC III, JM Futrell - The Journal of dermatologic surgery and …, 1994 - Wiley Online Library
… This article describes a novel use of two caustic agents, glycolic acid and trichloroacetic acid… Without other skin preparation, 70% glycolic acid was applied to the entire face and diluted …
Number of citations: 162 onlinelibrary.wiley.com
TG Park - Biomaterials, 1995 - Elsevier
… The in vitro degradation behaviour of a wide range of pOly(D,L-lactic-CO-glyCOliC acid) (… target the linkage between glycolic acid and D- or L-lactic acid or glycolic acid. In addition, …
Number of citations: 765 www.sciencedirect.com
AG Mikos, Y Bao, LG Cima, DE Ingber… - Journal of …, 1993 - Wiley Online Library
… To evaluate the technique, poly(glycolic acid) (PGA) fiber meshes were bonded using poly(L‐lactic acid) (PLLA) as a matrix. The bonded structures were highly porous with values of …
Number of citations: 813 onlinelibrary.wiley.com
D Zhao, T Zhu, J Li, L Cui, Z Zhang, X Zhuang, J Ding - Bioactive materials, 2021 - Elsevier
… of lactic acid and glycolic acid [60,61… glycolic acid, the mechanical properties and degradation performance could be flexibly controlled [65]. When the ratio of lactic acid and glycolic acid …
Number of citations: 281 www.sciencedirect.com

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